molecular formula C20H20N4O4 B12184816 3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one

3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B12184816
M. Wt: 380.4 g/mol
InChI Key: SQGHFIXBBLCNJJ-UHFFFAOYSA-N
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Description

3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzotriazinone ring fused with a dihydroisoquinoline moiety. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps. One common method involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with a suitable benzotriazinone precursor under controlled conditions. The reaction is often carried out in the presence of a strong acid or base to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted derivatives with different functional groups .

Scientific Research Applications

3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anticancer and antimicrobial activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-dimethoxy-3,4-dihydroisoquinoline
  • 1-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one
  • 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid

Uniqueness

The uniqueness of 3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one lies in its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H20N4O4

Molecular Weight

380.4 g/mol

IUPAC Name

3-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C20H20N4O4/c1-27-17-9-13-7-8-23(11-14(13)10-18(17)28-2)19(25)12-24-20(26)15-5-3-4-6-16(15)21-22-24/h3-6,9-10H,7-8,11-12H2,1-2H3

InChI Key

SQGHFIXBBLCNJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)CN3C(=O)C4=CC=CC=C4N=N3)OC

Origin of Product

United States

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